Non-Covalent Allosteric KRAS Inhibition: A Mechanistic Distinction from Covalent G12C Inhibitors
ACA-6 acts as a non-covalent allosteric inhibitor of KRAS, disrupting nucleotide exchange and inhibiting RAS-effector interactions . This contrasts with clinical-stage KRAS G12C covalent inhibitors (e.g., sotorasib, adagrasib) that target a specific cysteine residue for covalent modification. No direct head-to-head quantitative comparison data between ACA-6 and covalent G12C inhibitors is available in the public domain, but the non-covalent allosteric mechanism implies potential utility against KRAS mutations beyond G12C .
| Evidence Dimension | Mechanism of KRAS inhibition |
|---|---|
| Target Compound Data | Non-covalent allosteric inhibition; disrupts nucleotide exchange and RAS-effector interaction |
| Comparator Or Baseline | Covalent KRAS G12C inhibitors (e.g., sotorasib, adagrasib) |
| Quantified Difference | Not applicable (mechanistic distinction; no direct quantitative comparison available) |
| Conditions | Biochemical assays (KRAS nucleotide exchange and effector binding assays) |
Why This Matters
This mechanistic differentiation is critical for researchers seeking to interrogate KRAS biology beyond the G12C mutation, as ACA-6 offers a tool compound with a distinct binding mode compared to covalent inhibitors.
